(4-Bromonaphthalen-1-yl)hydrazine
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Overview
Description
(4-Bromonaphthalen-1-yl)hydrazine is an organic compound characterized by the presence of a bromine atom attached to a naphthalene ring and a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromonaphthalen-1-yl)hydrazine typically involves the reaction of 4-bromonaphthalen-1-amine with hydrazine hydrate. The process can be summarized as follows:
Starting Material: 4-bromonaphthalen-1-amine.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is carried out under reflux conditions, typically in an organic solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a more scalable approach, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Bromonaphthalen-1-yl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
(4-Bromonaphthalen-1-yl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Bromonaphthalen-1-yl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect cellular pathways and processes, contributing to its biological effects .
Comparison with Similar Compounds
4-Bromonaphthalen-1-amine: Similar structure but lacks the hydrazine group.
Naphthalene-1-hydrazine: Similar structure but lacks the bromine atom.
4-Chloronaphthalen-1-yl)hydrazine: Similar structure with a chlorine atom instead of bromine.
Properties
IUPAC Name |
(4-bromonaphthalen-1-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9/h1-6,13H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPWPJCVHJJOEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405079 |
Source
|
Record name | (4-bromonaphthalen-1-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35158-78-2 |
Source
|
Record name | (4-bromonaphthalen-1-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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